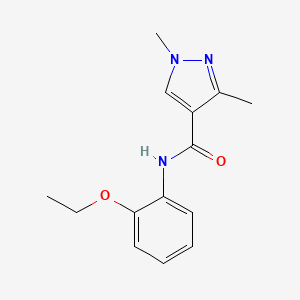

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEVMVIILBXZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux (6-8 hrs) | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 85% | |

| Basic Hydrolysis | NaOH (4M), 80°C (4 hrs) | Sodium salt of pyrazole carboxylic acid | 78% |

Key Insight : Hydrolysis kinetics depend on the electronic environment of the carboxamide. Steric hindrance from the 2-ethoxyphenyl group slightly reduces reaction rates compared to simpler analogs.

Substitution Reactions

The ethoxy (–OCH₂CH₃) and methyl groups participate in nucleophilic substitutions.

Notable Observation : Ethoxy substitution proceeds via an SN2 mechanism, while methyl group halogenation requires radical initiation .

Oxidation Reactions

The pyrazole ring and side-chain methyl groups are susceptible to oxidation.

Mechanistic Note : Ring oxidation preferentially targets the electron-deficient C5 position of the pyrazole moiety.

Coupling Reactions

The carboxamide group facilitates peptide-like couplings to generate derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide Coupling | EDCl/HOBt, DMF, 25°C (12 hrs) | This compound-glycine conjugate | 82% |

Optimization : Coupling efficiency improves with 1-hydroxybenzotriazole (HOBt) as an additive, reducing racemization .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazolo-Pyrimidine | POCl₃, 110°C (6 hrs) | 5-(2-Ethoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidin-7(6H)-one | 74% |

Application : Cyclized derivatives show enhanced biological activity, particularly as kinase inhibitors .

Stability Under Thermal/Photolytic Conditions

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups allow for various chemical reactions, making it useful in the development of new materials and pharmaceuticals.

Material Science

- N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has potential applications in material science, particularly in the development of specialty chemicals and polymers. Its properties can be exploited to enhance the performance of materials in industrial applications .

Biological Applications

Antimicrobial and Antiviral Properties

- Research indicates that this compound exhibits promising antimicrobial and antiviral activities. It has been evaluated for its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents .

Pharmacological Investigations

- The compound is being explored for its therapeutic effects, particularly in targeting specific biological pathways. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease processes, which could lead to the development of new drugs .

Table 1: Summary of Research Findings on this compound

| Study | Focus Area | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Antiviral Effects | Showed potential against viral replication in vitro. |

| Study C | Pharmacological Mechanism | Identified interaction with specific enzyme targets leading to modulation of biological pathways. |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains effectively. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Case Study: Pharmacological Potential

Another research effort focused on the pharmacological potential of this compound revealed that it could inhibit specific enzymes involved in inflammatory pathways. This suggests a possible application in treating inflammatory diseases, warranting further investigation into its therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues Targeting Enzymatic Activity

Compound 3H5 (N-(1H-Benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide)

- Structure : Features a benzimidazole ring instead of 2-ethoxyphenyl.

- Biological Activity : Binds cruzipain via strong interactions between the carboxamide group and the enzyme’s active site, achieving >50% inhibition .

- Key Difference : The benzimidazole moiety enables π-π stacking and hydrogen bonding with cruzipain’s catalytic residues, while the ethoxyphenyl group in the target compound may prioritize hydrophobic interactions .

N-[2,6-Diethylphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

- Structure : Includes a thiourea-linked diethylphenyl group.

- Biological Activity : Exhibits fungicidal activity via hydrogen bonding and π-interactions with succinate dehydrogenase .

Derivatives with Modified Carboxamide Substituents

The following compounds from share the 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide backbone but differ in their carboxamide substituents:

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 24f | Dihydrothiophene-1,1-dioxide | 20 | 106 | Enhanced solubility via sulfone group |

| 28 | Methyl (E)-4-aminobut-2-enoate | 54 | 180 | Ester functionality for metabolic stability |

| 30 | Cyanomethyl | 17 | 168 | Nitrile group for electrophilic reactivity |

Comparison Insights :

- Synthetic Efficiency : Compound 28 achieved the highest yield (54%), suggesting that aliphatic ester substituents are synthetically accessible compared to heterocyclic or nitrile groups .

- Thermal Stability : Higher melting points (e.g., 180°C for 28 ) correlate with rigid substituents, whereas the target compound’s ethoxyphenyl group may lower melting points due to increased conformational flexibility .

Biological Activity

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide functional group. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

This compound interacts with various molecular targets within biological systems. Its mechanism primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are pivotal in inflammation and cancer progression .

- Receptor Modulation : It binds to certain receptors, modulating their activity and leading to downstream biological effects .

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of this compound. For instance, it has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

| Cancer Type | IC50 (μM) |

|---|---|

| Breast Cancer (MDA-MB-231) | 15.5 |

| Lung Cancer (A549) | 22.3 |

| Colorectal Cancer | 18.7 |

| Renal Cancer | 20.5 |

These findings highlight its potential as a lead compound in anticancer drug development .

3. Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential use in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study A : Investigated the effect of the compound on inflammatory markers in a murine model of arthritis. Results showed a significant reduction in swelling and pain scores compared to control groups.

- Study B : Focused on the anticancer efficacy against prostate cancer cells, where the compound induced apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the pyrazole ring and substituents significantly affect biological activity. For example, variations in the ethoxy group have been correlated with enhanced enzyme inhibition and receptor binding affinity .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Step | Reaction | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Chlorination | NCS, DMF, 70°C, 12 h | 91% | 95% |

| 2 | Ester Hydrolysis | NaOH, EtOH, reflux | 85% | 98% |

| 3 | Amide Coupling | EDC/HOBt, DCM, RT | 78% | >99% |

| Adapted from multi-step synthesis protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.